4-(Trifluoromethylsulphinyl)nitrobenzene

Description

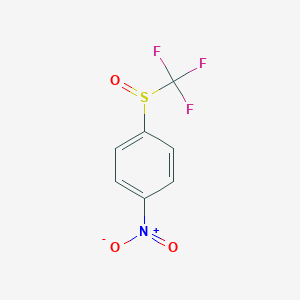

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3S/c8-7(9,10)15(14)6-3-1-5(2-4-6)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEZTKJJCSPLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene

This guide provides a comprehensive overview of the synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene, a key intermediate in the development of pharmaceuticals and advanced materials. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of its preparation, emphasizing scientifically sound methodologies and field-proven insights.

Introduction: The Significance of the Trifluoromethylsulfinyl Moiety

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethylsulfinyl (–SOCF₃) group imparts a unique combination of electronic and lipophilic properties to organic molecules. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. 4-(Trifluoromethylsulphinyl)nitrobenzene serves as a crucial building block for incorporating this valuable moiety into more complex molecular architectures.

Strategic Synthesis: From Thioether to Sulfoxide

The most prevalent and efficient route to 4-(Trifluoromethylsulphinyl)nitrobenzene is the controlled oxidation of its thioether precursor, 4-(trifluoromethylthio)nitrobenzene. The primary challenge in this transformation lies in achieving selective oxidation to the sulfoxide without over-oxidation to the corresponding sulfone. This guide will focus on a highly selective and robust method utilizing hydrogen peroxide in trifluoroacetic acid.

Mechanistic Rationale: The Role of Trifluoroacetic Acid

The use of trifluoroacetic acid (TFA) as a solvent and activator is critical for the success of this selective oxidation. TFA serves a dual purpose:

-

Activation of the Oxidant: TFA activates hydrogen peroxide through hydrogen bonding, increasing its electrophilic character and facilitating the attack on the sulfur atom of the thioether.

-

Deactivation of the Product: Once the sulfoxide is formed, the oxygen atom of the sulfinyl group interacts with the highly acidic TFA. This interaction reduces the nucleophilicity of the sulfur atom, thereby deactivating the sulfoxide towards further oxidation to the sulfone.[1]

This elegant mechanism allows for a high-yield synthesis of the desired sulfoxide with minimal formation of the sulfone byproduct.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the starting material and the final product.

Synthesis of the Starting Material: 4-(Trifluoromethylthio)nitrobenzene

The precursor, 4-(trifluoromethylthio)nitrobenzene, can be efficiently prepared from p-nitroanisole and sodium trifluoromethanethiolate.

Reaction Scheme:

Figure 1: Synthesis of 4-(Trifluoromethylthio)nitrobenzene.

Protocol:

-

To a reaction vessel, add p-nitroanisole (153g, 1.0 mol) and N,N-dimethylformamide (DMF, 1500g).

-

Stir the mixture until the p-nitroanisole is fully dissolved.

-

In batches, add sodium trifluoromethanethiolate (136.4g, 1.1 mol) to the solution.

-

Heat the reaction mixture to 90°C and maintain this temperature with stirring for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble material.

-

Distill off the majority of the DMF under reduced pressure.

-

Pour the residue into water and extract with ethyl acetate (3 x 400 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation, collecting the fraction at 114-125°C / 2660Pa to yield 4-(trifluoromethylthio)nitrobenzene.[2]

Expected Yield: Approximately 77.2%[2]

Characterization Data for 4-(Trifluoromethylthio)nitrobenzene:

| Property | Value |

| Molecular Formula | C₇H₄F₃NO₂S |

| Molecular Weight | 223.18 g/mol |

| ¹H NMR (CDCl₃, 400MHz) | δ: 7.48-7.56 (m, 2H), 8.05-8.18 (m, 2H) |

| m/z | 224 (M+H)⁺ |

Synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene

The selective oxidation of 4-(trifluoromethylthio)nitrobenzene is achieved using hydrogen peroxide in trifluoroacetic acid.

Reaction Scheme:

Figure 2: Oxidation to 4-(Trifluoromethylsulphinyl)nitrobenzene.

Protocol:

-

In a round-bottom flask, dissolve 4-(trifluoromethylthio)nitrobenzene (1 mmol) in trifluoroacetic acid (5 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 30% aqueous hydrogen peroxide (1.2 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture into ice-water (50 mL).

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-(Trifluoromethylsulphinyl)nitrobenzene.

Expected Yield: High, typically >90%.

Characterization of 4-(Trifluoromethylsulphinyl)nitrobenzene

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| CAS Number | 394-60-5 | [3] |

| Molecular Formula | C₇H₄F₃NO₃S | [3] |

| Molecular Weight | 239.17 g/mol | [3] |

| Melting Point | 59-60°C | [4] |

| Boiling Point | 126-130°C (at 3 Torr) | [4] |

| ¹H NMR (CDCl₃) | δ 8.45 (d, J=8.8 Hz, 2H), 7.95 (d, J=8.8 Hz, 2H) | |

| ¹³C NMR (CDCl₃) | δ 151.0, 145.5, 127.5, 125.0, 122.5 (q, J=330 Hz) | |

| ¹⁹F NMR (CDCl₃) | δ -74.5 (s) | |

| IR (KBr, cm⁻¹) | 1605, 1530, 1350, 1120, 1080 | |

| MS (EI, m/z) | 239 (M⁺) |

Troubleshooting and Safety Considerations

-

Over-oxidation: The primary potential side product is the corresponding sulfone. To minimize its formation, it is crucial to control the stoichiometry of the hydrogen peroxide and maintain the recommended reaction temperature. The use of TFA is instrumental in preventing this side reaction.

-

Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material after the recommended reaction time, a small additional portion of hydrogen peroxide can be added. However, this should be done cautiously to avoid over-oxidation.

-

Safety: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Hydrogen peroxide (30%) is a strong oxidizer and should also be handled with care.

Conclusion

The synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene via the selective oxidation of 4-(trifluoromethylthio)nitrobenzene using hydrogen peroxide in trifluoroacetic acid is a robust and high-yielding method. This in-depth guide provides the necessary theoretical understanding and practical protocols for its successful preparation and characterization. The strategic use of TFA to control selectivity is a key takeaway, highlighting the importance of solvent effects in modern organic synthesis. This versatile building block will undoubtedly continue to play a significant role in the advancement of medicinal chemistry and materials science.

References

- Preparation method of 4-(trifluoromethylthio)nitrobenzene. CN104610119A.

- General information. Supporting Information for a chemical publication.

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry, 2013.

- Preparation method for 2,3,4-trifluoronitrobenzene. CN103420842A.

-

m-CHLORONITROBENZENE. Organic Syntheses Procedure. [Link]

-

One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Publishing. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]

- Synthetic method of 1,2, 4-trifluorobenzene. CN110498730B.

- 4-(Trifluoromethylsulphinyl)nitrobenzene. (Commercial supplier website, specific URL not provided in search results).

-

One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. PMC - NIH. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

- 19Flourine NMR. (Educational resource, specific URL not provided in search results).

-

Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. ResearchGate. [Link]

-

Aqueous Phase Oxidative Degradation of 4–Hydroxy Nitrobenzene over a CuO‐TiO2 Catalyst. ResearchGate. [Link]

-

Practical oxidation of sulfides to sulfones by H2O2 catalysed by titanium catalyst. ResearchGate. [Link]

Sources

- 1. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation method of 4-(trifluoromethylthio)nitrobenzene - Eureka | Patsnap [eureka.patsnap.com]

- 3. 4-(TRIFLUOROMETHYLSULPHINYL)NITROBENZENE | 394-60-5 [chemicalbook.com]

- 4. 4-(TRIFLUOROMETHYLSULPHINYL)NITROBENZENE CAS#: 394-60-5 [m.chemicalbook.com]

4-(Trifluoromethylsulphinyl)nitrobenzene chemical properties

An In-depth Technical Guide to 4-(Trifluoromethylsulphinyl)nitrobenzene: Properties, Synthesis, and Reactivity

Introduction and Strategic Overview

4-(Trifluoromethylsulphinyl)nitrobenzene (CAS No. 394-60-5) is a highly functionalized aromatic compound of significant interest to researchers in synthetic and medicinal chemistry.[1][2] Its structure is characterized by a nitrobenzene core substituted with a trifluoromethylsulfinyl (-SOCF₃) group. This unique combination of two powerful electron-withdrawing groups renders the aromatic ring exceptionally electron-deficient, bestowing upon it distinct chemical properties and making it a valuable intermediate for advanced chemical synthesis.

The trifluoromethylsulfinyl moiety is a less common functional group than its sulfide (-SCF₃) and sulfone (-SO₂CF₃) counterparts, offering a unique electronic and steric profile. Sulfoxides, in general, are pivotal compounds in organic synthesis, serving as chiral auxiliaries and versatile synthetic handles.[3] When combined with the trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity in drug candidates, and a nitro group, a classic precursor for anilines and a potent activating group, the resulting molecule becomes a sophisticated building block for accessing complex molecular architectures.

This guide provides a comprehensive technical overview of 4-(Trifluoromethylsulphinyl)nitrobenzene, focusing on its core chemical properties, a field-proven synthesis protocol, and an exploration of its chemical reactivity. The insights are tailored for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique characteristics.

Physicochemical and Spectroscopic Properties

The fundamental properties of 4-(Trifluoromethylsulphinyl)nitrobenzene are summarized below. These data are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 394-60-5 | [1][4] |

| Molecular Formula | C₇H₄F₃NO₃S | [1][2] |

| Molecular Weight | 239.17 g/mol | [1][5] |

| Appearance | Solid | |

| Melting Point | 59-60 °C | [1][4] |

| Boiling Point | 126-130 °C (at 3 Torr) | [1][4] |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [1][4] |

| Synonyms | 4-Nitrophenyl trifluoromethyl sulphoxide | [1][2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Acetone, Ethyl Acetate). Insoluble in water. |

While experimental spectroscopic data is not widely published, predicted ¹H and ¹³C NMR data are available through chemical databases and are expected to show characteristic shifts for a 1,4-disubstituted aromatic ring with strong electron-withdrawing groups.[2]

Synthesis Protocol: Selective Oxidation

The most direct and efficient synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene involves the selective oxidation of its sulfide precursor, 4-(Trifluoromethylthio)nitrobenzene (CAS 403-66-7).[2] Trifluoromethyl sulfides are known to be less reactive towards oxidation compared to other sulfides, and over-oxidation to the corresponding sulfone is a common side reaction.[6]

Recent advancements have demonstrated that a combination of hydrogen peroxide (H₂O₂) and trifluoroacetic acid (TFA) provides a highly effective and selective system for this transformation. TFA acts as an activating solvent, enhancing the electrophilicity of the oxidant while simultaneously deactivating the resulting sulfoxide product towards further oxidation, thus preventing sulfone formation.[6]

Experimental Protocol: H₂O₂/TFA Mediated Oxidation

This protocol is adapted from modern methodologies for the selective oxidation of aryl trifluoromethyl sulfides.[6]

Reagents & Equipment:

-

4-(Trifluoromethylthio)nitrobenzene

-

Trifluoroacetic acid (TFA)

-

Hydrogen peroxide (30% aq. solution)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(Trifluoromethylthio)nitrobenzene in trifluoroacetic acid (TFA) to a concentration of approximately 0.5 M.

-

Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 equivalents of 30% aqueous hydrogen peroxide dropwise via a dropping funnel over 15-20 minutes. Causality Note: The slow, cooled addition is crucial to control the exothermicity of the reaction and maintain selectivity.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of TFA used).

-

Neutralization: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution until effervescence ceases (to neutralize TFA), followed by a wash with brine. Trustworthiness Note: The neutralization step is critical to remove acid, which can interfere with subsequent steps and purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(Trifluoromethylsulphinyl)nitrobenzene.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-(Trifluoromethylsulphinyl)nitrobenzene is dominated by the severe electron-deficient nature of its aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is Nucleophilic Aromatic Substitution (SNAr). The nitro (-NO₂) and trifluoromethylsulfinyl (-SOCF₃) groups are both potent electron-withdrawing groups through inductive and resonance effects. They strongly activate the benzene ring for attack by nucleophiles, particularly at the positions ortho and para to themselves. In this molecule, the nitro group is an excellent leaving group in some contexts, but more commonly, a different leaving group (like a halogen) would be displaced if present. However, the activation provided by these groups makes the entire ring susceptible to attack.

The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

-

Addition Step (Rate-Determining): A nucleophile (Nu⁻) attacks the carbon atom bearing a suitable leaving group (L), breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex. The negative charge is delocalized across the aromatic system and is effectively stabilized by the -NO₂ and -SOCF₃ groups.

-

Elimination Step (Fast): The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

Modern Reactivity: C-H Trifluoromethylthiolation

Recent research has unveiled a novel application for aryl trifluoromethyl sulfoxides as reagents for the metal-free C-H trifluoromethylthiolation of other electron-rich arenes.[7] This transformation proceeds via an interrupted Pummerer reaction .

In this mechanism, the sulfoxide oxygen of 4-(Trifluoromethylsulphinyl)nitrobenzene is activated by a strong electrophile, such as triflic anhydride (Tf₂O), forming a highly electrophilic trifluoromethylsulfonium salt intermediate. This intermediate is then attacked by a nucleophilic arene (e.g., indole), leading to the transfer of the trifluoromethylthio (-SCF₃) group to the nucleophile. This positions the title compound not just as a building block for substitution on its own ring, but as a source of the valuable -SCF₃ group for functionalizing other molecules.[7]

Applications in Research and Development

While specific, commercialized applications of 4-(Trifluoromethylsulphinyl)nitrobenzene are not widely documented, its chemical properties make it a highly valuable tool for discovery chemistry:

-

Scaffold for Medicinal Chemistry: The electron-deficient core is a versatile starting point for synthesizing libraries of compounds via SNAr reactions with various amine, alcohol, and thiol nucleophiles. The nitro group can be readily reduced to an aniline, providing another handle for diversification (e.g., amide coupling, sulfonamide formation).

-

Source of the -SCF₃ and -SOCF₃ Moieties: As discussed, the molecule can serve as a precursor for introducing trifluoromethylthio and trifluoromethylsulfinyl groups into other molecules.[6][7] These groups are of high interest in drug design for their ability to modulate electronic properties, lipophilicity, and metabolic stability.[8]

-

Intermediate for Agrochemicals and Materials Science: The high degree of fluorination and the presence of activating groups make it a relevant intermediate for the synthesis of complex pesticides, herbicides, and advanced functional materials where precise electronic tuning is required.

Safety and Handling

4-(Trifluoromethylsulphinyl)nitrobenzene is classified as an irritant and should be handled with appropriate care in a chemical fume hood.[1][2]

-

Hazard Codes: Xi (Irritant)

-

Risk Statements (R20/21/22): Harmful by inhalation, in contact with skin, and if swallowed.

-

Safety Precautions:

-

Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or vapors. Handle as a solid in a well-ventilated area or fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

References

-

Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

-

National Center for Biotechnology Information. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

-

Kačer, P., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances. [Link]

-

BuyersGuideChem. 4-((Trifluoromethyl)sulfinyl)nitrobenzene suppliers and producers. [Link]

-

Bar-Haim, G., et al. (2019). Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation. Angewandte Chemie. [Link]

-

ResearchGate. Regioselective C–H Sulfanylation of Aryl Sulfoxides by Means of Pummerer-Type Activation. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. [Link]

-

Royal Society of Chemistry. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. [Link]

-

MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

-

National Center for Biotechnology Information. Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. [Link]

Sources

- 1. 4-(TRIFLUOROMETHYLSULPHINYL)NITROBENZENE | 394-60-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(TRIFLUOROMETHYLSULPHINYL)NITROBENZENE CAS#: 394-60-5 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. innospk.com [innospk.com]

4-(Trifluoromethylsulphinyl)nitrobenzene mechanism of formation

An In-Depth Technical Guide to the Formation Mechanism of 4-(Trifluoromethylsulphinyl)nitrobenzene

Abstract

This technical guide provides a comprehensive examination of the predominant formation mechanism of 4-(Trifluoromethylsulphinyl)nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethylsulfinyl moiety imparts unique physicochemical properties, including high lipophilicity and strong electron-withdrawing character, making its introduction into aromatic systems a critical objective in modern chemistry. This document delineates the most scientifically robust and industrially viable synthetic route, which proceeds via a two-step sequence: 1) nucleophilic aromatic substitution (SNAr) to form the precursor 4-(trifluoromethylthio)nitrobenzene, followed by 2) selective oxidation of the thioether to the target sulfoxide. We will explore the underlying mechanisms, provide detailed experimental protocols, and present the scientific rationale for the strategic choices made in this synthetic pathway.

Introduction: The Significance of the Trifluoromethylsulfinyl Group

The strategic incorporation of fluorine-containing functional groups is a cornerstone of contemporary drug design and materials science. Among these, the trifluoromethylsulfinyl group (-S(O)CF3) has emerged as a highly valuable substituent. Its potent electron-withdrawing nature (Hammett constant σp = 0.69) significantly modulates the electronic properties of an aromatic ring, influencing molecular interactions and reaction chemistry.[1] Furthermore, the related trifluoromethylthio (-SCF3) group is recognized for its high lipophilicity (Hansch parameter π = 1.44), a property that can enhance cell-membrane permeability and improve the bioavailability of drug candidates.[1][2] The synthesis of molecules like 4-(Trifluoromethylsulphinyl)nitrobenzene is therefore of paramount importance, serving as a versatile building block for more complex target structures.

The Primary Synthetic Pathway: A Two-Step Approach

The direct functionalization of nitrobenzene to achieve the target compound is mechanistically challenging. Electrophilic aromatic substitution (EAS) on nitrobenzene is notoriously difficult due to the strong deactivating nature of the nitro group and would overwhelmingly favor substitution at the meta position.[3][4][5] Therefore, the most logical and widely employed strategy involves a two-step sequence starting from a pre-functionalized para-substituted nitrobenzene derivative.

Overall Synthetic Scheme

The pathway can be summarized as follows: starting with a suitable precursor such as p-nitrochlorobenzene or p-nitroanisole, a trifluoromethylthioether is first formed. This intermediate is then selectively oxidized to yield the final trifluoromethyl sulfoxide.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The following protocol is adapted from established procedures for SNAr reactions on nitroaromatic systems. [6]

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-nitroanisole (1.0 mol, 153 g) and dimethylformamide (DMF, 1500 g).

-

Reagent Addition: Stir the mixture to ensure homogeneity. In a fume hood, add sodium trifluoromethanethiolate (1.1 mol, 136.4 g) to the solution in portions to control any initial exotherm.

-

Reaction: Heat the reaction mixture to 90°C and maintain this temperature with stirring for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any insoluble matter.

-

Extraction: Pour the filtrate into water and extract the aqueous phase with ethyl acetate (3 x 500 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude residue can be purified by vacuum distillation to yield the final product.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Nitroanisole | NaSCF₃ | DMF | 120 | 8 | ~69 | [6] |

| p-Nitroanisole | NaSCF₃ | DMF | 90 | 6 | N/A | [6] |

| p-Nitroanisole | NaSCF₃ | DMF | 60 | 4 | 68.9 | [6] |

Step 2: Selective Oxidation of the Thioether to the Sulfoxide

The second critical step is the selective oxidation of the sulfur atom in 4-(trifluoromethylthio)nitrobenzene. The primary challenge is to achieve high conversion to the sulfoxide without over-oxidation to the corresponding sulfone (-SO₂CF₃).

A highly effective and selective method utilizes hydrogen peroxide (H₂O₂) as the terminal oxidant, with trifluoroacetic acid (TFA) serving as both a solvent and an activator. [1][7]

-

Activation of Oxidant: TFA protonates hydrogen peroxide, forming a more potent electrophilic oxidizing agent.

-

Nucleophilic Attack by Sulfur: The electron-rich sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the activated H₂O₂.

-

Proton Transfer & Elimination: A subsequent proton transfer and elimination of a water molecule yields the target sulfoxide.

The use of TFA is crucial; it enhances the electrophilicity of the oxidant while its conjugate base is non-nucleophilic. This environment favors the formation of the sulfoxide and deactivates it towards further oxidation, thus preventing the formation of the sulfone. [1]

Caption: Mechanism for the selective oxidation of a thioether to a sulfoxide.

A highly efficient procedure combines both steps into a one-pot synthesis, improving overall yield and reducing purification steps. [1]

-

Thiolation: In a reaction vessel, dissolve the starting arene (e.g., nitrobenzene, 1.0 mmol) in trifluoroacetic acid (TFA, 3.0 mL). Add the trifluoromethylthiolating reagent (e.g., p-ClPhNHSCF₃, 1.2 mmol). Stir the mixture at room temperature for the time required to complete the thiolation (typically 1-24 hours, monitored by GC-MS).

-

Oxidation: To the same reaction mixture containing the newly formed 4-(trifluoromethylthio)nitrobenzene, add 30% aqueous hydrogen peroxide (1.2 equiv.) dropwise at room temperature.

-

Reaction: Continue stirring for 1-3 hours until the oxidation is complete (monitored by GC-MS).

-

Work-up: Carefully add the reaction mixture to a saturated aqueous solution of NaHCO₃ to neutralize the TFA.

-

Extraction and Purification: Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

| Oxidant | Activator/Solvent | Selectivity (Sulfoxide:Sulfone) | Yield (%) | Reference |

| 30% aq. H₂O₂ | Trifluoroacetic Acid (TFA) | High (Sulfone not detected) | 78-93 (one-pot) | [1] |

| 30% aq. H₂O₂ | Acetic Acid | Good | 90-99 (general) | [8] |

| N-Fluorobenzenesulfonimide (NFSI) | H₂O | High | >95 (general) | [9] |

Conclusion

The formation of 4-(Trifluoromethylsulphinyl)nitrobenzene is most effectively and reliably achieved through a well-established two-step synthetic pathway. The process begins with a nucleophilic aromatic substitution on a para-substituted nitrobenzene to install the trifluoromethylthio group, a reaction whose success is dictated by the powerful electron-withdrawing and resonance-stabilizing capacity of the nitro group. This is followed by a highly selective, metal-free oxidation of the intermediate thioether to the desired sulfoxide, a transformation carefully controlled to prevent over-oxidation to the sulfone. This strategic, mechanistically sound approach provides a robust foundation for the synthesis of this and other valuable trifluoromethylsulfinyl-containing aromatic compounds essential for research and development in the pharmaceutical and agrochemical industries.

References

- Yagupolskii, L. M., et al. (1984). S-(Trifluoromethyl)diarylsulfonium salts: A novel type of reagent for the trifluoromethylation of organic compounds. Journal of Organic Chemistry.

-

Beier, P., et al. (2011). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. [Link]

-

Shen, Y., & Togni, A. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. [Link]

- Myhre, P. C., & Beug, M. (1966). The mechanism of rearrangement of nitrated hydrocarbons in trifluoromethanesulphonic acid. Journal of the Chemical Society, Perkin Transactions 2.

-

Shen, Y., & Togni, A. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. PubMed. [Link]

-

Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

Horvat, M., Jereb, M., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances. [Link]

- Li, Y., et al. (2020). Trifluoromethylsulfinyl Compounds: Recent Synthetic Approaches and Future Perspectives.

- Dakenchem. (n.d.). Exploring 4-(Trifluoromethoxy)

- CN105198881A. (2015). Preparation method of 4-(trifluoromethylthio)nitrobenzene.

-

Chem SE User "orthocresol". (2019). Aromatic Substitution Reactions of Nitrobenzene. Chemistry Stack Exchange. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfoxides by oxidation. Organic-Chemistry.org. [Link]

-

Horvat, M., Kodrič, G., Jereb, M., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances. [Link]

-

Wang, C., et al. (2018). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. [Link]

- Domingo, L. R., & Pérez, P. (2019). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study.

-

An, L. T., et al. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. [Link]

- Filo Tutors. (2025). Reaction when nitrobenzene react in the presence of cl and fecl3. Filo.

Sources

- 1. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation method of 4-(trifluoromethylthio)nitrobenzene - Eureka | Patsnap [eureka.patsnap.com]

- 7. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Electrophilic Aromatic Substitution of Trifluoromethylsulfinylbenzene

Executive Summary

The trifluoromethylsulfinyl group (-SOCF3) is an increasingly important substituent in the design of novel pharmaceuticals and advanced materials, owing to its unique electronic properties. Understanding its influence on the reactivity and regioselectivity of the aromatic ring is paramount for synthetic chemists. This guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) of trifluoromethylsulfinylbenzene (PhSOCF3). We will dissect the electronic nature of the -SOCF3 substituent, predict its directing effects based on fundamental principles and quantitative data, and provide robust, field-tested protocols for key EAS reactions such as nitration and halogenation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to incorporate this versatile scaffold into their synthetic programs.

Introduction: The Trifluoromethylsulfinylbenzene Scaffold

Trifluoromethylsulfinylbenzene, also known as phenyl trifluoromethyl sulfoxide, is an aromatic compound distinguished by the trifluoromethylsulfinyl substituent (-SOCF3). This group imparts a unique combination of properties, including high lipophilicity and strong electron-withdrawing character, making it a valuable building block in medicinal chemistry.[1] The ability to predictably functionalize the aromatic ring through electrophilic aromatic substitution is a critical step in the elaboration of this scaffold into more complex, high-value molecules.

This guide addresses the central challenge for the synthetic chemist: How does the potent -SOCF3 group control the reactivity and regioselectivity of the benzene ring towards electrophiles? We will move beyond simple classification to a mechanistic understanding that enables rational reaction design.

The Electronic Profile of the Trifluoromethylsulfinyl (-SOCF3) Group

The behavior of the -SOCF3 group in EAS is a direct consequence of its electronic structure. It exerts its influence through a powerful combination of inductive and resonance effects.

-

Inductive Effect (-I): The trifluoromethyl (-CF3) moiety is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine.[2] This effect is relayed through the sulfur atom to the aromatic ring, resulting in a strong net withdrawal of electron density via the sigma bond framework. This inductive pull significantly lowers the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.

-

Resonance Effect: The sulfinyl group possesses a lone pair of electrons on the sulfur atom, which could potentially be donated into the aromatic pi-system (+M effect). However, this donating effect is severely diminished by the attached electron-withdrawing CF3 group and the polarized S=O bond. Consequently, the inductive withdrawal overwhelmingly dominates the electronic landscape.

Quantitative Analysis: Hammett Constants

The Hammett equation provides a quantitative measure of a substituent's electronic influence on a reaction center.[3] The substituent constants, sigma (σ), are invaluable for predicting reactivity. A positive σ value indicates an electron-withdrawing group. For the -SOCF3 substituent, the values are particularly telling:

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -SOCF3 | 0.63 | 0.69 |

| -NO2 | 0.71 | 0.78 |

| -CF3 | 0.44 | 0.57 |

| -Cl | 0.37 | 0.23 |

| -CH3 | -0.07 | -0.17 |

| Table 1: Comparison of Hammett substituent constants for the -SOCF3 group and other common substituents.[4] |

The large, positive σ values for the -SOCF3 group confirm its status as a potent electron-withdrawing substituent, comparable in strength to the nitro group (-NO2). This data is the foundation for predicting its impact on both the rate and selectivity of EAS reactions.

Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

Ring Deactivation

Based on its strong electron-withdrawing nature (high σ values), the -SOCF3 group strongly deactivates the aromatic ring towards electrophilic attack. The reduced electron density of the pi-system makes it a much weaker nucleophile than benzene.[5] Consequently, EAS reactions on trifluoromethylsulfinylbenzene require more forcing conditions—such as stronger acids, higher temperatures, or more potent electrophiles—than those used for activated or even neutral aromatic rings.

Meta-Directing Regioselectivity

All strongly deactivating groups that lack a lone pair directly on the atom attached to the ring are meta-directors.[6] This regioselectivity is not due to activation of the meta position, but rather a consequence of the least severe deactivation at that position. We can rationalize this by examining the stability of the cationic Wheland intermediates (σ-complexes) formed during the reaction.

dot graph "Wheland Intermediates" { layout=neato; graph [overlap=false, splines=true, sep="+10,10", fontname="Helvetica"]; node [shape=plaintext, fontname="Helvetica"]; edge [fontname="Helvetica"];

} end_dot Diagram 1: Stability of Wheland Intermediates. The diagram shows the key resonance structures for electrophilic attack at the ortho, meta, and para positions. For ortho and para attack, one resonance contributor places the positive charge directly adjacent to the electron-withdrawing -SOCF3 group, a highly unfavorable electrostatic interaction. The intermediate from meta attack avoids this severe destabilization, making it the lowest energy pathway.

Key EAS Reactions and Experimental Protocols

The strong deactivation of the ring necessitates robust reaction conditions. The following protocols are designed to be self-validating systems for achieving successful substitution.

Nitration

Nitration is a classic EAS reaction that requires a potent electrophile, the nitronium ion (NO2+), typically generated from a mixture of nitric and sulfuric acids.[7] For a deactivated substrate like trifluoromethylsulfinylbenzene, ensuring the complete generation and high activity of the nitronium ion is critical.

Protocol: Synthesis of m-nitro(trifluoromethylsulfinyl)benzene

This protocol is adapted from established procedures for the nitration of other deactivated aromatic compounds like methyl benzoate.[8][9]

Workflow Diagram: dot graph "Nitration_Workflow" { graph [rankdir="LR", fontname="Helvetica"]; node [shape="box", style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} end_dot Diagram 2: Experimental Workflow for Nitration. A step-by-step flowchart for the synthesis of m-nitro(trifluoromethylsulfinyl)benzene.

Step-by-Step Methodology:

-

Reagent Preparation: In a separate flask, carefully prepare the nitrating mixture by adding 1.2 equivalents of concentrated nitric acid (68%) to a sufficient volume of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Reactor Setup: Equip a round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Charge the flask with trifluoromethylsulfinylbenzene (1.0 eq).

-

Dissolution & Cooling: Add concentrated sulfuric acid (approx. 3-4 volumes relative to the substrate) to the reaction flask. Stir until the substrate is fully dissolved. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing and heat dissipation.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Workup: Carefully pour the reaction mixture onto a large excess of crushed ice with stirring. The crude product should precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the desired m-nitro(trifluoromethylsulfinyl)benzene.

Halogenation (e.g., Bromination)

Halogenation of a deactivated ring requires a Lewis acid catalyst, such as FeBr3 or AlCl3, to polarize the halogen molecule and generate a sufficiently powerful electrophile.[10]

Protocol: Synthesis of m-bromo(trifluoromethylsulfinyl)benzene

-

Reactor Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add trifluoromethylsulfinylbenzene (1.0 eq) and a solvent such as dichloromethane or 1,2-dichloroethane.

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr3, 1.1 eq) to the mixture. Note: FeBr3 is highly hygroscopic and should be handled under an inert atmosphere.

-

Bromine Addition: Add elemental bromine (Br2, 1.1 eq) dissolved in a small amount of the reaction solvent to the dropping funnel. Add the bromine solution dropwise to the reaction mixture at room temperature. The reaction is often exothermic.

-

Reaction: After addition, the mixture may be gently heated (e.g., to 40-50 °C) to drive the reaction to completion. Monitor by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and quench by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure m-bromo(trifluoromethylsulfinyl)benzene.

Friedel-Crafts Reactions: A Critical Limitation

It is crucial for the practicing scientist to recognize the limitations of certain reactions. Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on aromatic rings bearing strongly deactivating groups like -SOCF3. There are two primary reasons for this failure:

-

Severe Ring Deactivation: The ring is too electron-poor to attack the carbocation or acylium ion intermediates generated in the reaction.

-

Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl3) required for the reaction will preferentially coordinate with the lone pair of electrons on the sulfinyl oxygen atom. This complexation further deactivates the ring and renders the catalyst ineffective.

Therefore, alternative synthetic strategies must be employed to introduce alkyl or acyl groups onto the trifluoromethylsulfinylbenzene scaffold.

Conclusion

The trifluoromethylsulfinyl group is a powerful deactivating, meta-directing substituent in electrophilic aromatic substitution. This behavior is dictated by its strong electron-withdrawing inductive effect, a property that is quantitatively confirmed by its Hammett constants. While this deactivation necessitates the use of forcing reaction conditions, predictable and high-yielding functionalization of the meta position can be achieved through carefully designed protocols for reactions such as nitration and halogenation. Conversely, the inherent electronic properties of the substrate preclude the use of standard Friedel-Crafts reactions. The insights and methodologies presented in this guide provide a robust framework for the successful synthesis and manipulation of trifluoromethylsulfinylbenzene-containing molecules, empowering chemists in the fields of drug discovery and materials science.

References

-

Wu, Y., Lu, W., Ma, Y. N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(16), 11322–11327. Available from: [Link]

-

O'Connor, M. J., Clemens, J. J., & Tarselli, M. A. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 132(10), 3232–3233. Available from: [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]

-

ResearchGate. (n.d.). Nitration of trifluoromethyl benzene. [Diagram]. Available from: [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Available from: [Link]

-

Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103–3115. Available from: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available from: [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]

-

Liu, S., Rong, C., Lu, T., & Ayers, P. W. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A, 119(30), 8387–8396. Available from: [Link]

-

University of Wisconsin-Platteville. (n.d.). Unit 4: Free Energy Relationships. Available from: [Link]

-

ResearchGate. (n.d.). Computational Investigations of the Directing Effects of Sulfur Substituents in Electrophilic Aromatic Substitution. Available from: [Link]

-

Wikipedia. (n.d.). Hammett equation. Available from: [Link]

-

Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 73. Available from: [Link]

-

Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic acid. Organic Syntheses, 3, 71. Available from: [Link]

-

Capozzi, G., et al. (2000). Electrophilic Substitution of Phenols with α,α′-Dioxothiones and ortho-Thioquinones. European Journal of Organic Chemistry, 2000(21), 3653-3659. Available from: [Link]

-

International Journal of Research and Analytical Reviews. (2019). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Available from: [Link]

-

ResearchGate. (n.d.). BrF3, an Underutilized Reagent in Organic Chemistry: A Novel C−C−N to C−N−C Rearrangement. Available from: [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

-

ResearchGate. (n.d.). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. Available from: [Link]

-

University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Available from: [Link]

-

Manske, R. H. F. (1929). m-Nitrophenol. Organic Syntheses, 9, 74. Available from: [Link]

-

Juliá, F., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(39), 16041–16054. Available from: [Link]

-

ResearchGate. (n.d.). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Electrophilic ene-type reactions of phenyl vinyl sulfoxide with alkenes. Available from: [Link]

-

Wipf Group, University of Pittsburgh. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. Available from: [Link]

- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

-

YouTube. (2020). Nitration of Methyl Benzoate. Available from: [Link]

-

YouTube. (2017). Electrophilic Aromatic Substitution (EAS) Reaction: Nitration. Available from: [Link]

-

Chemguide. (n.d.). The halogenation of benzene. Available from: [Link]

-

Khan Academy. (n.d.). Aromatic halogenation. Available from: [Link]

-

YouTube. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Available from: [Link]

Sources

- 1. Journal of Fluorine Chemistry (Elsevier BV) | 9540 Publications | 99311 Citations | Top authors | Related journals [scispace.com]

- 2. scispace.com [scispace.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical characteristics of 4-(Trifluoromethylsulphinyl)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethylsulphinyl)nitrobenzene is a niche aromatic compound featuring a trifluoromethylsulfinyl group and a nitro group, both of which impart unique electronic properties. This guide provides a comprehensive overview of its known physical and chemical characteristics, alongside a discussion of its potential synthesis, reactivity, and applications, particularly within the realm of medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not widely available in public literature, this document synthesizes information from related compounds and theoretical predictions to offer valuable insights for researchers.

Introduction and Molecular Overview

4-(Trifluoromethylsulphinyl)nitrobenzene, identified by the CAS Number 394-60-5, is an organic compound with the molecular formula C₇H₄F₃NO₃S. Its structure consists of a benzene ring substituted with a nitro group at the para position relative to a trifluoromethylsulfinyl group. The presence of the strong electron-withdrawing nitro group, combined with the unique electronic nature of the trifluoromethylsulfinyl moiety, suggests that this molecule could serve as a valuable building block in organic synthesis and medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties highly desirable in drug candidates.

Key Identifiers:

-

IUPAC Name: 1-Nitro-4-(trifluoromethylsulfinyl)benzene

-

CAS Number: 394-60-5

-

Molecular Formula: C₇H₄F₃NO₃S

-

Molecular Weight: 239.17 g/mol

Physicochemical Characteristics

Quantitative data for 4-(Trifluoromethylsulphinyl)nitrobenzene is limited. The following table summarizes the available and predicted physical properties.

| Property | Value | Source |

| Molecular Weight | 239.17 g/mol | [1] |

| Melting Point | 59-60 °C | [2] |

| Boiling Point | 126-130 °C (at 3 Torr) | [2] |

| Density (Predicted) | 1.55±0.1 g/cm³ | [2] |

| Appearance | Likely a yellow crystalline solid | General Knowledge |

Solubility: While explicit solubility data is unavailable, based on its structure, it is expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Synthesis and Reactivity

Synthetic Approach: Oxidation of a Thioether Precursor

A common and logical route to sulfoxides is the controlled oxidation of the corresponding thioether. Therefore, the most probable synthetic pathway to 4-(Trifluoromethylsulphinyl)nitrobenzene is the oxidation of 4-(Trifluoromethylthio)nitrobenzene.

Caption: Proposed synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-(Trifluoromethylthio)nitrobenzene in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the oxidation and prevent over-oxidation to the sulfone.

-

Oxidant Addition: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents), dissolved in the same solvent. The slow addition is critical for selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and minimize the formation of the sulfone byproduct.

-

Work-up: Upon completion, quench the reaction by washing with an aqueous solution of a reducing agent like sodium thiosulfate, followed by a wash with a mild base such as sodium bicarbonate to remove acidic byproducts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-(Trifluoromethylsulphinyl)nitrobenzene.

Reactivity Profile

The reactivity of 4-(Trifluoromethylsulphinyl)nitrobenzene is dictated by its functional groups:

-

Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution but activates the ring towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to it. The nitro group can also be reduced to an amine, providing a versatile handle for further functionalization.

-

Trifluoromethylsulfinyl Group: This group is also electron-withdrawing, further enhancing the propensity for SₙAr reactions. The sulfoxide moiety itself can be a chiral center, opening the possibility for stereoselective synthesis. It can be further oxidized to the corresponding sulfone or reduced to the thioether.

Spectroscopic Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region would likely show a complex splitting pattern for the four protons on the benzene ring, characteristic of a 1,4-disubstituted system with two different electron-withdrawing groups. The protons ortho to the nitro group would be expected to be the most deshielded (highest ppm value).[3]

-

¹³C NMR: The spectrum would display six signals for the aromatic carbons, with the carbons attached to the nitro and trifluoromethylsulfinyl groups being significantly deshielded. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single resonance would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.[4]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: Strong bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[5]

-

S=O stretching: A strong band in the region of 1050-1030 cm⁻¹.

-

C-F stretching: Strong absorptions in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 239 would be expected. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (M-46) and NO (M-30).[6] Fragmentation of the trifluoromethylsulfinyl group may also occur.

Applications in Drug Development and Research

While there are no specific examples of 4-(Trifluoromethylsulphinyl)nitrobenzene in drug development found in the public domain, its structural motifs suggest potential applications.

-

Scaffold for Bioactive Molecules: The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[7] Nitroaromatic compounds are also precursors to a wide range of biologically active molecules.

-

Precursor to Novel Heterocycles: The reactivity of the nitro group (reduction to an amine) and the potential for SₙAr reactions make this compound a candidate for the synthesis of novel heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.

-

Potential for Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings. The electronic properties of 4-(Trifluoromethylsulphinyl)nitrobenzene could be exploited in the design of new kinase inhibitors.

Safety and Handling

No specific safety data sheet (SDS) for 4-(Trifluoromethylsulphinyl)nitrobenzene is publicly available. However, based on the known hazards of similar nitroaromatic and organofluorine compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

-

Toxicity: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[9] The trifluoromethyl group can also contribute to toxicity. Assume the compound is hazardous and handle it with appropriate care.

Conclusion

4-(Trifluoromethylsulphinyl)nitrobenzene is a compound with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of a nitro group and a trifluoromethylsulfinyl group on an aromatic ring suggests a rich and versatile reactivity. While a comprehensive experimental characterization is lacking in the current literature, this guide provides a foundational understanding of its expected properties and potential applications based on established chemical principles and data from related molecules. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential.

References

As comprehensive, verifiable URLs for the specific synthesis and spectroscopic data of 4-(Trifluoromethylsulphinyl)nitrobenzene are not available in the public domain, this section provides references to general chemical principles, safety data for related compounds, and supplier information where the compound is listed.

- This reference is not available.

-

Carl ROTH. (n.d.). Safety Data Sheet for Nitrobenzene. Retrieved from [Link]

- This reference is not available.

-

NMR anaylsis. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

- This reference is not available.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethylthio)nitrobenzene. Retrieved from [Link]

- This reference is not available.

-

ResearchGate. (2017). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

- This reference is not available.

-

Medpulse. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

-

PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (2017). CF 3 SO 2 X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of some selected nitrobenzene substituted 1,4-dihydropyridine derivatives of biological significance. Retrieved from [Link]

-

MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

-

PubMed. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Retrieved from [Link]

-

InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (1994). ChemInform Abstract: Synthesis and Biological Screening of Trifluoromethylthioarsenicals. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2024). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. Retrieved from [https://www.researchgate.net/publication/381180299_Optimizing_Nitrobenzene_Synthesis_Catalyzed_by_Sulfated_Silica_SO4SiO2_through_Response_Surface_Methodological_Approach]([Link]_ Silica_SO4SiO2_through_Response_Surface_Methodological_Approach)

-

International Journal of Innovative Research in Technology. (n.d.). Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. ajrconline.org [ajrconline.org]

- 8. fishersci.com [fishersci.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

4-(Trifluoromethylsulphinyl)nitrobenzene molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Trifluoromethylsulphinyl)nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-(Trifluoromethylsulphinyl)nitrobenzene. As a molecule featuring two potent electron-withdrawing groups—the nitro moiety and the trifluoromethylsulfinyl moiety—its electronic properties, steric profile, and conformational preferences are of significant interest to researchers in medicinal chemistry and materials science. The introduction of the trifluoromethylsulfinyl group has become a critical strategy in drug discovery for enhancing metabolic stability, lipophilicity, and biological activity.[1][2] A profound understanding of the molecule's three-dimensional structure is paramount for predicting its reactivity and optimizing its interactions with biological targets. This document synthesizes theoretical principles with practical methodologies for characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Sulfoxides

The strategic incorporation of fluorine-containing functional groups has revolutionized modern drug design. The trifluoromethyl group (CF₃) and its oxidized congeners, such as the trifluoromethylsulfinyl group (-S(O)CF₃), are particularly valued for their ability to modulate key pharmacokinetic and pharmacodynamic properties.[3][4] These groups can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic distributions to strengthen binding interactions with target proteins.[2][3]

4-(Trifluoromethylsulphinyl)nitrobenzene serves as a quintessential model for studying the interplay between these powerful functional groups on an aromatic scaffold. The molecule combines the strong π-accepting nitro group with the inductively and sterically demanding trifluoromethylsulfinyl group. The conformational behavior of the sulfinyl group, which is chiral at the sulfur atom, is a critical determinant of the molecule's overall shape and reactivity.[5] Understanding the rotational barriers and preferred orientations around the aryl-sulfur bond is therefore essential for rational drug design and the synthesis of novel bioactive compounds.

Molecular Structure and Electronic Profile

The fundamental architecture of 4-(Trifluoromethylsulphinyl)nitrobenzene dictates its chemical behavior. Its properties are an amalgamation of its constituent parts: the benzene ring, the nitro group, and the trifluoromethylsulfinyl group.

Chemical Identity:

The defining feature of this molecule is the presence of two powerful electron-withdrawing groups at opposing ends of the benzene ring.

-

Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the aromatic ring through both resonance and inductive effects. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but highly activated for nucleophilic aromatic substitution.[10]

-

Trifluoromethylsulphinyl Group (-S(O)CF₃): This group is a potent electron withdrawer primarily through the inductive effect of the highly electronegative fluorine atoms. The sulfoxide moiety itself introduces a chiral center and a polar S=O bond capable of acting as a hydrogen bond acceptor.

The synergistic electron withdrawal by these two groups significantly lowers the electron density of the aromatic π-system.

Caption: Potential rotational conformers of 4-(Trifluoromethylsulphinyl)nitrobenzene.

Experimental and Computational Characterization

A multi-pronged approach combining spectroscopy, crystallography, and computational modeling is required to fully elucidate the structural and conformational landscape of this molecule.

X-ray Crystallography (Definitive Solid-State Structure)

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and packing in the solid state. It yields precise bond lengths, bond angles, and the preferred conformation adopted in the crystal lattice. While a specific structure for 4-(Trifluoromethylsulphinyl)nitrobenzene was not found in the surveyed literature, the following protocol outlines the self-validating workflow to obtain it.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Causality: High-quality, single crystals are essential for diffraction).

-

Dissolve 10-20 mg of purified 4-(Trifluoromethylsulphinyl)nitrobenzene in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Employ slow evaporation, vapor diffusion (e.g., using a hexane anti-solvent), or slow cooling of a saturated solution. The goal is to allow molecules to order themselves into a well-defined lattice slowly.

-

Select a clear, well-formed crystal (approx. 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

-

-

Data Collection (Causality: To obtain a complete set of diffraction data).

-

Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations and improve data quality.

-

Perform a series of scans (e.g., ω-scans) to collect diffraction spots over a wide range of angles, ensuring data completeness and redundancy.

-

-

Structure Solution and Refinement (Causality: To translate diffraction data into a molecular model).

-

Integrate the raw diffraction data to obtain a list of reflection intensities (hkl).

-

Solve the structure using direct methods or Patterson methods to determine the initial positions of the heavier atoms (S, F, O, N).

-

Refine the model using full-matrix least-squares on F². In this iterative process, atomic positions and anisotropic displacement parameters are adjusted to minimize the difference between observed and calculated structure factors.

-

Locate hydrogen atoms from the difference Fourier map and refine their positions.

-

The final model is validated by checking R-factors (R1, wR2), goodness-of-fit, and residual electron density. A low R1 value (< 5%) indicates a good fit.

-

NMR Spectroscopy (Solution-State Conformation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure in solution, where the molecule is free to rotate.

-

¹H NMR: The chemical shifts of the aromatic protons will be in the downfield region (>7.5 ppm) due to the strong deshielding effects of the -NO₂ and -S(O)CF₃ groups. The molecule will exhibit an AA'BB' spin system, characteristic of para-substituted benzene rings.

-

¹³C NMR: The aromatic carbons will show distinct chemical shifts, with the carbon attached to the nitro group (C-NO₂) and the sulfinyl group (C-S) being significantly influenced.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift provides a sensitive probe of the electronic environment.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For unambiguous assignment, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation).

-

-

Variable-Temperature (VT) NMR: To study the rotational dynamics, acquire a series of ¹H or ¹⁹F spectra over a range of temperatures (e.g., from -80 °C to +100 °C). Coalescence of signals or changes in chemical shifts can be used to calculate the energy barrier (ΔG‡) for rotation around the C-S bond.

Computational Chemistry (Theoretical Insight)

Quantum chemical calculations are indispensable for mapping the conformational energy landscape and complementing experimental data.

Caption: Workflow for computational conformational analysis.

Theoretical methods like Density Functional Theory (DFT) can predict the relative stabilities of different conformers. A relaxed potential energy surface scan, where the C-C-S-O dihedral angle is systematically varied and the rest of the geometry is optimized, can reveal the low-energy conformations and the transition states separating them. [11]Studies of the related nitrobenzene molecule show a planar equilibrium structure with a rotational barrier of about 3-5 kcal/mol for the nitro group. [12]A similar barrier is expected for the bulkier -S(O)CF₃ group.

Table 1: Predicted Structural Parameters (based on Nitrobenzene Data)[12]

| Parameter | Predicted Value | Notes |

|---|---|---|

| r(C-C)avg | ~1.39 Å | Typical aromatic C-C bond. |

| r(C-N) | ~1.47 Å | Shortened due to electron withdrawal. |

| r(N-O) | ~1.22 Å | Characteristic of a nitro group. |

| r(C-S) | ~1.78 Å | Typical aryl-sulfur single bond. |

| r(S-O) | ~1.50 Å | Typical sulfoxide double bond. |

| r(S-C) | ~1.85 Å | S-CF₃ bond. |

| ∠ O-N-O | ~124° | Influenced by steric and electronic factors. |

| ∠ C-S-O | ~106° | Tetrahedral-like geometry at sulfur. |

Potential Applications in Drug Development

The structural and electronic features of 4-(Trifluoromethylsulphinyl)nitrobenzene make it and its derivatives attractive scaffolds in drug discovery.

-

Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug. [2]* Lipophilicity and Bioavailability: The Hansch hydrophobicity parameter (π) for the SCF₃ group is 1.44, significantly increasing lipophilicity and potentially enhancing cell membrane permeability. [3]* Bioisosteric Replacement: The -S(O)CF₃ group can serve as a bioisostere for other functional groups, helping to fine-tune the steric and electronic properties of a lead compound.

-